molecular formula C20H23N7O5 B2937623 3-[4-(3,5-dinitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine CAS No. 898406-38-7

3-[4-(3,5-dinitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine

Cat. No.: B2937623
CAS No.: 898406-38-7
M. Wt: 441.448
InChI Key: ZQJMFEWXUJRZGD-UHFFFAOYSA-N
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Description

3-[4-(3,5-dinitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with piperazine and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3,5-dinitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine typically involves multi-step procedures. The initial step often includes the preparation of the pyridazine core, followed by the introduction of piperazine and piperidine groups through nucleophilic substitution reactions. The reaction conditions usually involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3,5-dinitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine and piperidine groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amine derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

3-[4-(3,5-dinitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(3,5-dinitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3,5-dinitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various research applications.

Properties

IUPAC Name

(3,5-dinitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O5/c28-20(15-12-16(26(29)30)14-17(13-15)27(31)32)25-10-8-24(9-11-25)19-5-4-18(21-22-19)23-6-2-1-3-7-23/h4-5,12-14H,1-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJMFEWXUJRZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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